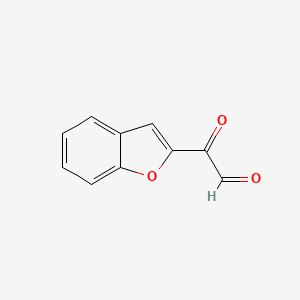

2-Benzofuranglyoxylaldehyde

Description

Contextual Significance of Benzofuran (B130515) Derivatives in Chemical Science

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, serves as a foundational scaffold for a multitude of molecules with profound implications in science and technology. Current time information in Bangalore, IN.acs.orgcuestionesdefisioterapia.com First synthesized in 1870, the benzofuran ring is a structural motif found in numerous natural products and synthetic compounds. acs.orgnih.gov This prevalence has spurred extensive research, revealing a wide spectrum of biological activities and material applications.

In medicinal chemistry, benzofuran derivatives are highly valued and have been investigated for a vast array of pharmacological activities. nih.govnovapublishers.com These include potential uses as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents. nih.govwisdomlib.orgnih.gov The structural framework of benzofurans allows for diverse modifications, making them versatile building blocks in drug discovery and development. nih.govnovapublishers.com For instance, certain benzofuran derivatives have been explored as potential treatments for diseases like diabetes, Alzheimer's, and epilepsy. acs.orgnih.gov Beyond medicine, these compounds are also integral to materials science, with applications as fluorescent sensors, brightening agents, and in the development of organic photovoltaics and field-effect transistors. nih.govwisdomlib.orgnumberanalytics.com The broad utility of the benzofuran core underscores the importance of studying its varied derivatives. researchgate.net

Unique Structural Features and Chemical Reactivity Potential of 2-Benzofuranglyoxylaldehyde

This compound distinguishes itself through the strategic placement of a glyoxylaldehyde group at the second position of the benzofuran nucleus. This substituent, which is an α-keto-aldehyde (-COCHO), is a key determinant of the molecule's chemical behavior. The structure features two adjacent carbonyl groups, which imparts a high degree of electrophilicity and a versatile reaction profile.

The inherent reactivity of this dicarbonyl moiety makes this compound a valuable intermediate in organic synthesis. The aldehyde and ketone functionalities can undergo selective reactions with a variety of nucleophiles. For example, the aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. This differential reactivity allows for controlled, stepwise transformations, enabling the construction of more complex molecular architectures. The electron-withdrawing nature of the glyoxylaldehyde group also influences the electronic properties of the entire benzofuran ring system. Theoretical approaches, such as those based on density functional theory (DFT), are often used to analyze the reactivity profiles of such molecules, identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Historical Development and Current Landscape of this compound Studies

While the broader class of benzofurans has been a subject of chemical inquiry since the 19th century, specific and detailed research on this compound is more contemporary. acs.orgnih.gov Early work on benzofuran chemistry laid the groundwork for the synthesis of various derivatives. Modern synthetic methods, often employing transition metal catalysts like palladium, have made substituted benzofurans, including those with complex functional groups, more accessible. numberanalytics.comresearchgate.net

The current research landscape sees this compound primarily utilized as a versatile building block in the synthesis of more complex heterocyclic systems. For example, it has been used as a precursor in cascade reactions to synthesize substituted imidazoles and pyrazines. molaid.com These synthetic strategies leverage the dual reactivity of the glyoxylaldehyde moiety to construct new ring systems in an efficient manner. The ongoing interest in novel therapeutic agents and functional materials continues to drive the exploration of reactions involving this compound.

Overview of Key Research Areas in this compound Chemistry

Research involving this compound is predominantly concentrated within the realm of synthetic organic chemistry and its applications. The primary focus is its role as a reactive intermediate for the construction of novel molecular frameworks. Key research areas include:

Heterocyclic Synthesis: The compound's dicarbonyl feature is exploited in condensation reactions with various dinucleophiles to create new heterocyclic rings. This is a cornerstone of its application, providing pathways to libraries of compounds for biological screening. molaid.com

Multicomponent Reactions: Its structure is well-suited for multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient route to molecular diversity. numberanalytics.com

Medicinal Chemistry Scaffolding: As a derivative of the "privileged" benzofuran scaffold, the synthetic products derived from this compound are often evaluated for potential biological activities. The goal is to discover new lead compounds for drug development. nih.govmdpi.com

Catalysis: The development of new catalytic methods, including organocatalysis and photocatalysis, for the transformation of compounds like this compound is an active area of investigation, aiming for more sustainable and efficient chemical processes. rsc.org

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAVOKJKWKKIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596551 | |

| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40749-31-3 | |

| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzofuranglyoxylaldehyde

Control of Regioselectivity and Stereoselectivity in Synthetic Routes

The concepts of regioselectivity and stereoselectivity are fundamental in organic synthesis, dictating the spatial orientation and position of chemical bond formation.

Regioselectivity

In the context of synthesizing 2-Benzofuranglyoxylaldehyde, regioselectivity is primarily a consideration during the formation of the benzofuran (B130515) ring system itself, rather than the subsequent oxidation of the acetyl group. The synthesis of substituted benzofurans often starts from substituted phenols and involves cyclization reactions. The position of the substituents on the starting phenol (B47542) will determine the regiochemical outcome of the final benzofuran. For instance, in syntheses involving the reaction of a substituted phenol with a propargyl group followed by cyclization, the regioselectivity of the cyclization will determine the substitution pattern on the benzene (B151609) ring of the benzofuran.

Once 2-acetylbenzofuran (B162037) is formed, the subsequent oxidation to this compound is a functional group transformation that does not typically present regioselectivity challenges, as the reaction selectively occurs at the α-methyl group of the acetyl moiety.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. rsc.org this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. As such, the direct synthesis of this compound does not involve the creation of stereocenters, and therefore, stereoselectivity is not a direct concern in the final synthetic step.

However, stereoselectivity could become a critical factor in subsequent reactions involving this compound. For example, if the glyoxal (B1671930) were to be used as a substrate in a reaction that generates a new stereocenter, the use of a chiral catalyst or auxiliary could lead to an enantioselective or diastereoselective outcome.

Scale-Up Considerations and Process Optimization for this compound

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. The optimization of the synthesis of this compound, likely from 2-acetylbenzofuran, would involve a systematic approach to improve the manufacturing process. chem960.com

Key aspects of process optimization include:

Analysis of Current Production Processes: A thorough evaluation of the existing laboratory-scale synthesis is the first step. This involves gathering data on reaction times, yields, and the purity of the product. chem960.com

Workflow and Resource Allocation: Streamlining the flow of materials and optimizing the use of equipment and personnel can lead to significant improvements in efficiency. chem960.com

Table 1: Key Parameters for Process Optimization of this compound Synthesis

| Parameter | Laboratory Scale Consideration | Scale-Up and Optimization Strategy |

| Starting Material | High-purity 2-acetylbenzofuran. | Sourcing of cost-effective 2-acetylbenzofuran; establishing quality control for incoming material. |

| Oxidizing Agent | Use of stoichiometric selenium dioxide or other specialized reagents. | Evaluation of catalytic oxidation systems (e.g., using a transition metal catalyst and a co-oxidant like air or hydrogen peroxide) to reduce waste and cost. |

| Solvent | Typically aprotic solvents like dioxane or THF. | Investigation of greener solvent alternatives; optimization of solvent volume to improve reaction concentration and throughput. |

| Reaction Temperature | Often reflux temperatures. | Precise temperature control to minimize side reactions and improve selectivity; use of jacketed reactors for efficient heat transfer. |

| Reaction Time | Monitored by TLC or GC-MS until starting material is consumed. | Implementation of in-process controls (e.g., HPLC) to monitor reaction progress and determine the optimal endpoint, avoiding over-oxidation. |

| Work-up and Isolation | Extraction with organic solvents and column chromatography. | Development of a streamlined work-up procedure, such as crystallization or distillation, to avoid chromatography, which is not ideal for large-scale production. |

| Purification | Chromatographic purification. | Optimization of crystallization conditions (solvent, temperature profile) to achieve the desired purity without the need for chromatography. |

| Waste Management | Disposal of solvent and reagent waste. | Implementation of a waste treatment plan; recovery and recycling of solvents where feasible. |

Process optimization is an ongoing effort that involves continuous monitoring and refinement. researchgate.net By systematically addressing these parameters, the synthesis of this compound can be made more efficient, economical, and environmentally friendly for large-scale production.

Advanced Spectroscopic Characterization Techniques in 2 Benzofuranglyoxylaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR allows chemists to deduce the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is particularly sensitive to the chemical environment of hydrogen atoms (protons) in a molecule. libretexts.org The chemical shift of a proton, its integration, and its spin-spin splitting pattern provide a wealth of information about its neighboring atoms and functional groups. libretexts.org

In the context of 2-Benzofuranglyoxylaldehyde, ¹H NMR is crucial for confirming the presence of the aldehyde proton, the protons on the benzofuran (B130515) ring, and for assessing the isomeric purity of the sample. The distinct chemical shifts of the aromatic protons can help to confirm the substitution pattern on the benzofuran ring. Furthermore, the presence of any impurity protons would be readily detectable, allowing for a quantitative assessment of the sample's purity. sigmaaldrich.com

| Proton Type | Expected Chemical Shift (ppm) | Splitting Pattern |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet |

| Furan (B31954) Ring Proton | 7.0 - 8.0 | Doublet or Multiplet |

| Benzene (B151609) Ring Protons | 7.2 - 7.8 | Multiplets |

Table 1: Predicted ¹H NMR Spectral Data for this compound. Note that actual chemical shifts can be influenced by the solvent and other molecular structural features.

While ¹H NMR provides information about the hydrogen atoms, Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org This technique is invaluable for confirming the number of distinct carbon environments in this compound.

The chemical shifts in a ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and allows for the clear identification of different types of carbon atoms, such as those in the carbonyl groups, the aromatic ring, and the furan ring. libretexts.orgoregonstate.edu

| Carbon Type | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 200 |

| Ketone Carbonyl (C=O) | 195 - 220 |

| Aromatic/Furan Carbons | 110 - 160 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound. The exact shifts provide a fingerprint for the molecule's carbon framework.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, offering deeper insights into the molecular structure that are not available from 1D spectra. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in establishing the connectivity of the protons on the benzofuran ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.eduprinceton.edu This is a powerful tool for assigning the signals in the ¹³C spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule by observing long-range correlations. emerypharma.com For instance, the correlation between the aldehyde proton and the carbons of the benzofuran ring can definitively establish the position of the glyoxylaldehyde group.

While most NMR spectroscopy is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. libretexts.org In the solid state, interactions that are averaged out in solution, such as chemical shift anisotropy and dipolar couplings, become apparent and can provide detailed structural information. libretexts.org For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR is a key technique for their characterization. figshare.com Magic Angle Spinning (MAS) is a common technique used in ssNMR to improve resolution by averaging out anisotropic interactions. libretexts.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of chemical analysis, providing information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). csic.esscirp.org This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₀H₆O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Proton environment, connectivity, and purity | Isomeric purity assessment, confirmation of aldehyde and aromatic protons. |

| ¹³C NMR | Carbon framework | Confirmation of the number and type of carbon atoms (carbonyls, aromatic). |

| COSY | ¹H-¹H correlations | Establishing proton connectivity within the benzofuran ring. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals based on attached protons. |

| HMBC | ¹H-¹³C long-range correlations | Confirming the position of the glyoxylaldehyde group and identifying quaternary carbons. |

| Solid-State NMR | Structure in the solid phase | Characterization of crystalline forms (polymorphism). |

| HRMS | Exact mass and molecular formula | Unambiguous determination of the elemental composition (C₁₀H₆O₃). |

Table 3: Summary of Advanced Spectroscopic Techniques and Their Applications in the Analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In the context of this compound, MS/MS provides invaluable information about its connectivity and the stability of different substructures. The process involves selecting the molecular ion or a specific precursor ion of this compound, subjecting it to collision-induced dissociation (CID) or other activation methods, and then mass analyzing the fragment ions. nationalmaglab.org

The fragmentation patterns are predictable to a certain extent based on the functional groups present in the molecule. For aldehydes, characteristic fragmentation includes the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of CHO). libretexts.org Given the structure of this compound, which contains both an aldehyde and a ketone, as well as an aromatic benzofuran core, a complex fragmentation spectrum is expected. Common fragmentation pathways for aromatic compounds often involve cleavages that maintain the stable aromatic ring structure. libretexts.org

The interpretation of the MS/MS spectrum of this compound would involve identifying key fragment ions and proposing fragmentation mechanisms. For instance, cleavage of the bond between the two carbonyl groups could lead to the formation of a benzofuranoyl cation and a formyl radical. The stability of the resulting fragments plays a crucial role in determining the observed fragmentation pattern. acdlabs.com The use of soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can help in preserving the molecular ion for subsequent MS/MS analysis. acdlabs.com

A hypothetical fragmentation pattern for this compound could include the following key fragments:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-CHO]⁺ | Loss of the formyl group |

| [Benzofuran-C=O]⁺ | Cleavage between the two carbonyls |

| [Benzofuran]⁺ | Loss of the glyoxylaldehyde side chain |

This table represents hypothetical data and requires experimental verification.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices. mst.or.jppitt.edu

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. imist.ma For this compound, GC-MS analysis would involve vaporizing the sample and separating it on a GC column before it enters the mass spectrometer for detection. imist.ma The retention time in the gas chromatogram provides information about the analyte's volatility and interaction with the stationary phase, while the mass spectrum provides its unique fingerprint, allowing for confident identification. imist.masciensage.info GC-MS is particularly useful for quantifying the compound in various samples and for identifying impurities. researchgate.netnih.gov The use of high-resolution capillary columns in GC can provide excellent separation of isomers and related compounds. sciensage.info

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. pitt.edu For this compound, LC-MS offers the advantage of analyzing the compound without the need for derivatization, which might be necessary for GC analysis. The separation is achieved using high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. mst.or.jp Common ionization techniques used in LC-MS include ESI and APCI. mst.or.jppitt.edu LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, allows for highly selective and sensitive detection of this compound in complex mixtures by monitoring specific precursor-to-product ion transitions. mst.or.jp This is particularly valuable in metabolomics or environmental analysis where the compound might be present at trace levels. nih.gov

| Technique | Applicability to this compound | Key Information Provided |

| GC-MS | Suitable if the compound is sufficiently volatile and thermally stable. | Retention time, mass spectrum for identification and quantification. imist.maresearchgate.netnih.gov |

| LC-MS | Ideal for direct analysis without derivatization. | Retention time, mass spectrum for identification and quantification. mst.or.jppitt.edu |

| LC-MS/MS | High selectivity and sensitivity for trace analysis. | Specific fragmentation patterns for confirmation and quantification in complex matrices. mst.or.jpnih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound and analyzing its molecular vibrations. uobabylon.edu.iqhoriba.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. libretexts.org The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. scispace.comresearchgate.net For this compound, the IR spectrum would be expected to show strong characteristic absorptions for the carbonyl groups (C=O) of the aldehyde and ketone. The stretching vibration of the aldehyde C=O typically appears at a higher frequency (around 1740-1720 cm⁻¹) than that of the ketone C=O (around 1725-1705 cm⁻¹). The presence of conjugation with the benzofuran ring would likely shift these frequencies to lower wavenumbers. Additionally, characteristic peaks for the C-H stretching of the aldehyde group (around 2830-2695 cm⁻¹) and the aromatic C-H and C=C stretching vibrations of the benzofuran ring would be observed. libretexts.org

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. horiba.com While IR absorption requires a change in the dipole moment during a vibration, a Raman signal arises from a change in the polarizability of the molecule. semi.ac.cn Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=O stretching vibrations would also be visible in the Raman spectrum. The symmetric vibrations of the benzofuran ring are often strong in the Raman spectrum, providing valuable structural information. mdpi.comaps.org Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions, as water is a weak Raman scatterer. horiba.com

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aldehyde C=O Stretch | ~1740-1720 | Active |

| Ketone C=O Stretch | ~1725-1705 | Active |

| Aldehyde C-H Stretch | ~2830-2695 (often two bands) | Active |

| Aromatic C=C Stretch | ~1600-1450 | Strong |

| Aromatic C-H Stretch | >3000 | Active |

| C-O-C Stretch (furan ring) | ~1250-1050 | Active |

This table represents expected ranges and actual values may vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. uomustansiriyah.edu.iqlibretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light in this region.

This compound possesses an extended conjugated system, including the benzofuran ring and the two carbonyl groups. This conjugation leads to the delocalization of π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths (lower energy).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the conjugated system. The less intense n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. nih.gov The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the extent of conjugation. uomustansiriyah.edu.iq

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | ~250-350 | High |

| n → π | >300 | Low |

This table represents expected ranges and requires experimental verification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. cam.ac.uklibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision. mpg.dewustl.edu

For this compound, X-ray crystallography can provide a wealth of structural information, including:

Precise bond lengths and bond angles: This data can reveal details about the bonding within the molecule, such as the degree of double-bond character in the C-C bonds of the conjugated system. cam.ac.uk

Conformation of the molecule: It can determine the dihedral angles between the benzofuran ring and the glyoxylaldehyde side chain, revealing the preferred spatial arrangement of the functional groups.

Intermolecular interactions: The analysis of the crystal packing can identify and characterize non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the solid-state structure. cam.ac.uk

Absolute stereochemistry: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of this compound. mpg.demdpi.com

| Structural Parameter | Information Provided by X-ray Crystallography |

| Bond Lengths | Insights into bond order and conjugation effects. cam.ac.uk |

| Bond Angles | Defines the geometry around each atom. cam.ac.uk |

| Torsion Angles | Describes the conformation of the molecule. |

| Crystal Packing | Reveals intermolecular interactions in the solid state. cam.ac.uk |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. mdpi.com |

Reaction Mechanisms and Reactivity Studies of 2 Benzofuranglyoxylaldehyde

Fundamental Reaction Pathways Involving the Aldehyde and Benzofuran (B130515) Moieties

The unique structure of 2-Benzofuranglyoxylaldehyde, featuring an α-keto-aldehyde functional group attached to the C2 position of a benzofuran ring, allows for a diverse range of reactions. The glyoxylaldehyde group is highly electrophilic, making it a prime target for nucleophiles. Concurrently, the benzofuran ring, an electron-rich aromatic system, is susceptible to electrophilic attack.

The glyoxylaldehyde group in this compound possesses two electrophilic carbonyl carbons, rendering it highly susceptible to nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones for both steric and electronic reasons. rsc.orgacs.org The aldehyde carbonyl in this compound is therefore expected to be the more reactive site for nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. rsc.orgacs.org

The presence of the adjacent ketone carbonyl group can influence the reactivity of the aldehyde. Nucleophilic addition can occur at either the aldehyde or the ketone, with selectivity often dictated by the nature of the nucleophile and the reaction conditions. For instance, sterically hindered nucleophiles would preferentially attack the less hindered aldehyde group.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Cyanide | HCN / NaCN | Cyanohydrin |

| Grignard Reagents | RMgX | Secondary or Tertiary Alcohol |

| Hydride | NaBH₄, LiAlH₄ | Diol |

| Amines | RNH₂ | Imine / Enamine |

This table is illustrative and based on the general reactivity of α-keto aldehydes.

The benzofuran ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. Theoretical studies on benzofused heterocycles confirm the high reactivity of the C2 position. sciforum.net However, in this compound, the C2 position is already substituted. The glyoxylaldehyde group is electron-withdrawing, and therefore deactivates the benzofuran ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 and C7 positions of the benzene (B151609) portion of the ring system. rsc.orgstackexchange.com The formation of a resonance-stabilized carbocation, known as a sigma complex or arenium ion, is a key intermediate in these reactions. stackexchange.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-benzofuranglyoxylaldehyde |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-benzofuranglyoxylaldehyde |

This table presents predicted outcomes based on the directing effects of an electron-withdrawing group on the benzofuran ring.

Benzofuran derivatives are known to participate in various cycloaddition reactions, which are powerful methods for constructing complex heterocyclic systems. researchgate.netacs.orgnih.gov While the electron-withdrawing nature of the glyoxylaldehyde group might decrease the reactivity of the benzofuran ring as a diene in Diels-Alder reactions, other cycloaddition pathways remain accessible.

[4+2] Cycloaddition: Benzofuran-derived azadienes have been shown to undergo [4+2] cycloaddition reactions to form fused heterocyclic structures. researchgate.net

[3+2] Cycloaddition: The synthesis of spiro-cyclopentane benzofuran derivatives has been achieved through [3+2] cycloaddition reactions. researchgate.net

[2+2] Cycloaddition: The formation of four-membered rings via [2+2] cycloaddition is another possibility, often promoted photochemically. Computational studies have explored the transition states of such reactions. mdpi.comresearchgate.netnih.govyoutube.com

The dicarbonyl moiety could also potentially engage in cycloaddition reactions with suitable partners.

The glyoxylaldehyde functionality and the benzofuran ring can both undergo oxidation and reduction reactions under appropriate conditions.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). mdpi.comorganic-chemistry.org Selective oxidation of the aldehyde in the presence of the ketone is a potential challenge. The benzofuran ring can be oxidized, often leading to ring-opened products under strong oxidizing conditions. researchgate.net The oxidation of α-hydroxy ketones to α-keto aldehydes is a related transformation that has been studied. researchgate.net

Reduction: Both carbonyl groups of the glyoxylaldehyde moiety can be reduced to hydroxyl groups. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would typically reduce the aldehyde faster than the ketone, potentially allowing for selective reduction. Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent and would likely reduce both carbonyls to form a diol. The reduction of the benzofuran ring, particularly the furan (B31954) portion, can be achieved through catalytic hydrogenation. researchgate.netosti.gov

Table 3: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Aldehyde Oxidation | Ag₂O, Tollens' Reagent | 2-(Benzofuran-2-yl)-2-oxoacetic acid |

| Full Reduction | LiAlH₄ then H₂O | 1-(Benzofuran-2-yl)ethane-1,2-diol |

| Selective Reduction | NaBH₄ (controlled) | 2-(1-Hydroxy-2-oxoethyl)benzofuran |

This table provides illustrative examples based on the known chemistry of aldehydes, ketones, and benzofurans.

Detailed Mechanistic Investigations and Transition State Analysis

Kinetic studies are crucial for understanding reaction mechanisms, including the identification of the rate-determining step (RDS).

Nucleophilic Addition: For nucleophilic additions to carbonyl groups, the initial attack of the nucleophile to form the tetrahedral intermediate is generally the slow, rate-determining step. uomustansiriyah.edu.iq Kinetic studies on the reaction of glyoxal (B1671930) with various nucleophiles have been performed, providing a basis for understanding the reactivity of the glyoxylaldehyde moiety. researchgate.netcaltech.educopernicus.orgcolorado.edu The rate of these reactions is dependent on the concentration of both the carbonyl compound and the nucleophile.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the formation of the resonance-stabilized sigma complex (arenium ion) is the energetically most demanding step and is therefore the rate-determining step. researchgate.netuomustansiriyah.edu.iqmasterorganicchemistry.comquora.com This is due to the temporary disruption of the aromaticity of the benzofuran ring. The subsequent deprotonation to restore aromaticity is a fast process. Kinetic studies on the electrophilic substitution of various benzofuran derivatives support this mechanistic picture. researchgate.net

Table 4: Representative Kinetic Data for Analogous Reactions

| Reaction Type | Model Substrate | Reaction | Rate Constant (k) | Rate-Determining Step | Reference |

|---|---|---|---|---|---|

| Nucleophilic Addition | Glyoxal | Reaction with HSO₃⁻ | 1.3 x 10³ M⁻¹s⁻¹ | Nucleophilic attack | caltech.edu |

| Electrophilic Substitution | Benzofuran | Hydrodeoxygenation | - | Formation of sigma complex | osti.gov |

This table presents kinetic data from studies on related compounds to illustrate typical reaction rates and identify the RDS. Specific kinetic data for this compound is not currently available.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the pathways of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, labeling specific atoms can elucidate the intricate steps of its transformations.

For instance, in a Cannizzaro-type reaction, where one molecule of the aldehyde is oxidized and another is reduced, labeling the aldehyde proton with deuterium (B1214612) (²H) can determine the mechanism of hydride transfer. If the resulting alcohol contains deuterium bonded to the carbinol carbon, it provides strong evidence for a direct intermolecular hydride transfer.

Hypothetical Isotopic Labeling Data for the Cannizzaro Reaction of this compound

| Labeled Reactant | Reagent | Product Analyzed | Isotope Location | Mechanistic Implication |

| 2-Benzofuran-α-d¹-glyoxylaldehyde | NaOH / H₂O | 2-Benzofuranyl(deuterio)methanol | Deuterium on the α-carbon | Confirms intermolecular hydride transfer. |

| This compound | NaOH / D₂O | 2-Benzofuranylmethanol | No deuterium on the α-carbon | Indicates solvent is not the hydride source. |

| This compound | Na¹⁸OH / H₂O | 2-Benzofurancarboxylic acid | ¹⁸O in the carboxylate | Supports nucleophilic attack of hydroxide (B78521) at the carbonyl carbon. |

These experiments are fundamental in distinguishing between different possible mechanistic pathways, such as internal versus intermolecular hydride shifts or the specific role of the solvent and catalyst.

Hammett and Taft Analyses for Electronic Effects

The electronic nature of substituents on the benzofuran ring can significantly modulate the reactivity of the glyoxal moiety. Hammett and Taft analyses are quantitative tools to correlate reaction rates with the electronic properties of these substituents.

The Hammett equation, log(k/k₀) = σρ, is particularly useful. Here, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to electronic effects).

For nucleophilic attacks on the carbonyls of this compound, a positive ρ value is expected, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction by increasing the electrophilicity of the carbonyl carbons. Conversely, electron-donating groups (with negative σ values) would decelerate the reaction.

Predicted Electronic Effects of Substituents on the Rate of Nucleophilic Addition to this compound

| Substituent at C5 | Hammett Constant (σp) | Predicted Relative Rate |

| -NO₂ | +0.78 | Fastest |

| -Br | +0.23 | Faster |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Slower |

| -OCH₃ | -0.27 | Slowest |

Taft analysis can further dissect these electronic effects into inductive and resonance components, offering a more nuanced understanding of how substituents influence reactivity, particularly when considering steric effects in proximity to the reaction center.

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The two adjacent carbonyl groups of this compound present a platform for complex stereochemical transformations. Reactions at one carbonyl can influence the stereochemical outcome of a subsequent reaction at the other, and the use of chiral auxiliaries, reagents, or catalysts can induce high levels of stereoselectivity.

Diastereoselective Reductions: The reduction of the two carbonyl groups can lead to the formation of a diol with two stereocenters. The relative stereochemistry (syn or anti) of the resulting diol can be controlled by the choice of reducing agent and reaction conditions, often guided by Felkin-Anh or Cram chelation models.

Enantioselective Transformations: The development of enantioselective reactions of this compound is a key area of research, enabling the synthesis of optically active building blocks. This is typically achieved using chiral catalysts.

Examples of Catalytic Enantioselective Transformations

| Reaction Type | Catalyst | Product | Typical Enantiomeric Excess (ee) |

| Asymmetric Aldol (B89426) Addition | Chiral Proline Derivatives | Enantioenriched β-hydroxy-α-ketoesters | Often >90% |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes | Chiral α-hydroxy aldehydes or diols | Can exceed 95% |

| Asymmetric Transfer Hydrogenation | Chiral Noyori-type catalysts | Optically active 1-(2-benzofuranyl)ethane-1,2-diol | High, often >98% |

These methods are crucial for the synthesis of biologically active molecules and chiral ligands where a specific stereoisomer is required.

Solvent Effects and Catalytic Influences on Reactivity

The choice of solvent and the presence of a catalyst are critical parameters that can dramatically alter the rate, selectivity, and even the course of a reaction involving this compound.

Solvent Effects: The polarity of the solvent can have a profound impact. Polar aprotic solvents like DMF or DMSO can accelerate reactions involving anionic nucleophiles by solvating the counter-ion, thus liberating the nucleophile. In contrast, polar protic solvents like ethanol (B145695) or water can solvate both the nucleophile and the electrophilic carbonyl group, potentially slowing down the reaction but also enabling proton transfer steps that may be crucial for the mechanism.

Influence of Solvent Polarity on a Hypothetical Nucleophilic Addition

| Solvent | Dielectric Constant | General Effect on Reaction Rate |

| Toluene | 2.4 | Slow |

| Tetrahydrofuran (THF) | 7.6 | Moderate |

| Acetonitrile (B52724) | 37.5 | Fast |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Fast |

Catalytic Influences:

Acid Catalysis: Lewis or Brønsted acids can activate the carbonyl groups by coordinating to the oxygen atom, increasing their electrophilicity and rendering them more susceptible to attack by weak nucleophiles.

Base Catalysis: Bases are often used to generate nucleophiles in situ (e.g., enolates for aldol reactions) or to catalyze reactions like the Cannizzaro disproportionation.

Organocatalysis: Chiral secondary amines like proline can react with the aldehyde to form nucleophilic enamines or electrophilic iminium ions, facilitating a wide range of enantioselective transformations.

Metal Catalysis: Transition metals are indispensable for many reactions, including reductions (e.g., Pd, Pt, Ru for hydrogenation) and cross-coupling reactions, where the ligand environment around the metal is key to controlling reactivity and selectivity.

The careful selection and optimization of solvents and catalysts are therefore essential for achieving the desired chemical transformation of this compound efficiently and selectively.

Computational Chemistry and Molecular Modeling of 2 Benzofuranglyoxylaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Benzofuranglyoxylaldehyde, which in turn governs its chemical reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. imperial.ac.uk It is frequently employed to determine the optimized molecular geometry and predict the vibrational frequencies of molecules like this compound.

DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be used to find the most stable three-dimensional arrangement of atoms in the molecule. stanford.eduresearchgate.net This optimized geometry corresponds to a minimum on the potential energy surface. The calculated bond lengths, bond angles, and dihedral angles provide a precise model of the molecule's structure.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. researchgate.net These calculations predict the frequencies of the fundamental modes of molecular vibration. The predicted vibrational spectra, often presented as wavenumbers (cm⁻¹), can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. researchgate.net For instance, the characteristic stretching frequencies of the carbonyl groups and the aromatic C-H bonds in this compound can be accurately predicted. researchgate.net The effects of electron correlation on these vibrational frequencies can be significant and vary even between structurally similar molecules. uit.no

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| ν(C=O) | Aldehyde Carbonyl Stretch | 1710-1730 |

| ν(C=O) | Ketone Carbonyl Stretch | 1680-1700 |

| ν(C-H) | Aromatic C-H Stretch | 3000-3100 |

| ν(C-O-C) | Furan (B31954) Ether Stretch | 1050-1250 |

Note: The values presented are illustrative and would be obtained from specific DFT calculations.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. tku.edu.tw These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of the total electronic energy of a molecule. mdpi.com While computationally more demanding than DFT, ab initio calculations are crucial for obtaining benchmark energies and for systems where DFT may not be sufficiently accurate. uw.edu.plmdpi.com

For this compound, high-accuracy energy calculations can be used to determine its thermodynamic stability, reaction enthalpies, and activation energies for various chemical transformations. The accuracy of these methods allows for a reliable comparison of the relative energies of different isomers or conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Quantum chemical calculations are also invaluable for predicting various spectroscopic parameters.

NMR Chemical Shifts: Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nmrfx.orgarxiv.orgorganicchemistrydata.org These calculations provide theoretical chemical shift values (in ppm) that can aid in the assignment of experimental NMR spectra. libretexts.org The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecular geometry and the presence of electron-donating or withdrawing groups. ucl.ac.uk

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. faccts.de By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). pearson.comlibretexts.orgchalmers.se For this compound, these calculations can help to understand the nature of the electronic transitions, such as n→π* and π→π* transitions, which are responsible for its absorption in the ultraviolet-visible region. scielo.br

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Parameter | Nucleus/Transition | Predicted Value |

| ¹H NMR Chemical Shift (δ) | Aldehydic Proton | 9.5 - 10.5 ppm |

| ¹³C NMR Chemical Shift (δ) | Carbonyl Carbons | 180 - 200 ppm |

| UV-Vis λmax | π→π* Transition | 300 - 350 nm |

Note: The values presented are illustrative and would be obtained from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. wikipedia.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the interactions with surrounding solvent molecules. researchgate.net

These simulations can reveal the preferred conformations of the glyoxylaldehyde side chain relative to the benzofuran (B130515) ring system. frontiersin.org Understanding the conformational flexibility is crucial as it can influence the molecule's reactivity and biological activity. bonvinlab.orgjinr.ru Furthermore, MD simulations can model the solvation of this compound in different solvents, providing insights into how the solvent environment affects its structure and dynamics. aps.orgrsc.orgnih.gov The interactions between the solute and solvent molecules, such as hydrogen bonding, can be analyzed in detail. cardiff.ac.uk

Reaction Pathway Elucidation through Computational Transition State Search

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, including the identification of transition states. molcas.org A transition state is a first-order saddle point on the potential energy surface that connects reactants and products. scm.com

For this compound, computational transition state searches can be employed to elucidate the mechanisms of various reactions it might undergo. ims.ac.jp Methods like the nudged elastic band (NEB) or dimer method can be used to locate the transition state structure. Once the transition state is found, its energy can be calculated to determine the activation energy of the reaction. This information is critical for understanding the kinetics and feasibility of different reaction pathways. researchgate.net For example, the mechanism of its oxidation, reduction, or nucleophilic addition reactions could be investigated using these computational techniques.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.net These models are built by finding a correlation between calculated molecular descriptors and an observed activity or property. longdom.orgmdpi.com

For this compound, QSAR models could be developed to predict its potential biological activities, such as its efficacy as an inhibitor of a particular enzyme. nih.govnih.gov QSPR models could be used to predict various physicochemical properties like solubility, boiling point, or partitioning behavior. nih.govplos.orgrsc.orgresearchgate.net These models rely on a wide range of molecular descriptors, which can be calculated from the molecule's 2D or 3D structure and can include constitutional, topological, geometric, and electronic descriptors.

Table 3: Common Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Connectivity Indices, Shape Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

The development of robust QSAR and QSPR models can accelerate the process of drug discovery and materials design by allowing for the virtual screening of large numbers of compounds and the prioritization of candidates for synthesis and experimental testing.

In Silico Screening and Ligand-Receptor Docking

The exploration of the biological potential of novel chemical entities is increasingly driven by computational methods, which offer a rapid and cost-effective means of identifying promising candidates for further experimental investigation. In the context of this compound, in silico screening and ligand-receptor docking studies are pivotal in predicting its interaction with specific biological targets, thereby elucidating its potential therapeutic applications. These computational approaches are particularly valuable for derivatives of the benzofuran scaffold, which is a core structure in many biologically active compounds. nih.gov

In silico virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify those that are most likely to bind and exert a biological effect. nih.gov For a compound like this compound, this process would typically begin with the generation of a 3D model of the molecule, optimized for its lowest energy conformation. This model is then used to screen against a panel of known biological targets, often proteins or enzymes, that are implicated in disease pathways.

Ligand-receptor docking is a more focused computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Current time information in Bangalore, IN. This method is instrumental in understanding the binding mode and affinity of a compound within the active site of a target protein. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by the use of a docking algorithm to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses.

Detailed Research Findings

While specific in silico screening and docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the well-established biological activities of various benzofuran derivatives allow for the extrapolation of potential targets and interaction patterns. Benzofuran derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. documentsdelivered.com

For instance, a hypothetical docking study of this compound could be performed against a relevant bacterial enzyme, such as DNA gyrase, which is a validated target for antibacterial agents. asianpubs.org In such a study, the binding affinity and interaction patterns of this compound would be compared with those of known inhibitors of the enzyme.

The docking results would typically be presented in a data table, summarizing key metrics such as binding energy, estimated inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Interactive Data Table: Hypothetical Docking Results of this compound against Mycobacterium tuberculosis DNA GyraseB

| Compound Name | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues | Hydrogen Bond Interactions |

| This compound | -7.8 | 1.5 | Asp89, Glu50, Asn46, Ile90 | Asp89, Asn46 |

| Novobiocin (Control) | -8.5 | 0.5 | Asp89, Glu50, Arg76, Thr165 | Asp89, Arg76 |

The data in the table illustrates that this compound could potentially bind to the active site of DNA GyraseB with a strong binding affinity, as indicated by the negative binding energy. The estimated inhibition constant suggests that the compound might exhibit inhibitory activity in the micromolar range. The predicted interactions with key amino acid residues, particularly the formation of hydrogen bonds with Asp89 and Asn46, would be crucial for the stability of the ligand-receptor complex.

The binding mode of this compound within the active site of a target protein would be further analyzed to understand the structural basis of its potential activity. The benzofuran ring system can participate in hydrophobic interactions with non-polar residues, while the glyoxylaldehyde moiety, with its oxygen atoms, is capable of forming hydrogen bonds with polar residues in the active site. These interactions are fundamental to the molecular recognition and binding process.

It is important to note that in silico results are predictive and require experimental validation. However, they provide a valuable starting point for the rational design and optimization of more potent and selective analogs of this compound for specific therapeutic targets.

Biological Activity and Mechanistic Insights of 2 Benzofuranglyoxylaldehyde

Exploration of Biological Targets and Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system. For 2-Benzofuranglyoxylaldehyde, research is ongoing to identify these targets and the subsequent signaling pathways that are modulated.

Enzyme Inhibition Mechanisms and Kinetics

While specific enzyme inhibition studies on this compound are not extensively documented in publicly available research, the broader class of benzofuran (B130515) derivatives has been shown to interact with various enzymes. The nature of this inhibition can be competitive, non-competitive, or uncompetitive, each with distinct kinetic profiles.

Competitive Inhibition: In this model, an inhibitor, which often shares structural similarity with the substrate, binds to the active site of an enzyme, preventing the substrate from binding. Increasing the substrate concentration can overcome this type of inhibition. The Michaelis-Menten constant (Km) is increased, while the maximum velocity (Vmax) remains unchanged.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In this case, Vmax is decreased, but Km remains the same. nih.gov

Irreversible Inhibition: This type of inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity.

Future research on this compound will likely involve screening against a panel of enzymes to identify specific inhibitory activities and detailed kinetic analysis to determine the mechanism of action.

Receptor Binding and Activation/Antagonism Mechanisms

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Ligands can act as agonists, activating the receptor to elicit a biological response, or as antagonists, blocking the receptor and preventing its activation by endogenous ligands. The binding of a ligand to a receptor is characterized by its affinity (Kd) and can be measured using techniques like radioligand binding assays. revvity.comsci-hub.se

For G protein-coupled receptors (GPCRs), ligand binding can stabilize specific receptor conformations, leading to the activation of downstream signaling pathways. mit.edu The binding of an agonist often induces a conformational change that facilitates the coupling of G proteins, initiating a signaling cascade. Conversely, an antagonist may bind to the receptor without inducing this conformational change, thereby blocking signaling. mit.eduvinmec.com Studies on benzofuran derivatives suggest potential interactions with various receptors, but specific data for this compound is needed to elucidate its receptor binding profile and functional effects.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control fundamental cellular processes such as growth, proliferation, and apoptosis. The dysregulation of these pathways is often implicated in diseases like cancer. plos.org Small molecules can modulate these pathways by targeting key protein components.

For instance, the PI3K/AKT and MAPK/ERK pathways are critical for cell survival and proliferation and are common targets for anticancer drugs. nih.gov Formononetin, an isoflavone, has been shown to induce apoptosis in cancer cells by modulating these pathways. nih.gov Similarly, the transforming growth factor-beta (TGF-β) signaling pathway, which can have both tumor-suppressive and tumor-promoting roles, is another potential target for therapeutic intervention. oaepublish.commedsci.org While direct evidence for this compound is pending, its structural similarity to other biologically active heterocyclic compounds suggests that it may also exert its effects through the modulation of such critical signaling cascades.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For benzofuran derivatives, SAR studies have revealed that substitutions at various positions on the benzofuran ring system can significantly influence their biological properties, including anticancer and antimicrobial activities. mdpi.comresearchgate.net

For example, the introduction of certain functional groups at the C-2 position of the benzofuran nucleus has been shown to be critical for cytotoxic activity. mdpi.com The nature and position of substituents can affect the compound's electronic properties, lipophilicity, and steric interactions with its biological target, thereby influencing its potency and selectivity. Future SAR studies on this compound will be essential to identify key structural features responsible for its biological effects and to guide the design of more potent and selective analogs.

Mechanistic Investigations of Antimicrobial Properties (e.g., antibacterial, antifungal)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Flavonoids and other natural products have shown promise in this area. nih.gov Potential antibacterial mechanisms include:

Inhibition of Cell Wall Synthesis: Some antibiotics, like cephalosporins, inhibit the enzymes responsible for building the bacterial cell wall, leading to cell lysis. nih.gov

Disruption of the Cell Membrane: Certain compounds can interfere with the integrity of the bacterial cell membrane, causing leakage of cellular contents. vinmec.com

Inhibition of Protein Synthesis: This can occur by targeting the bacterial ribosome, as seen with tetracyclines and macrolides. vinmec.com

Inhibition of Nucleic Acid Synthesis: This mechanism involves interfering with DNA replication or transcription.

While the specific antimicrobial mechanism of this compound is yet to be determined, studies on related benzofuran compounds suggest that they may act through one or more of these pathways.

Elucidation of Potential Anticancer Mechanisms and Selectivity

The development of effective and selective anticancer drugs is a major goal of modern medicine. Benzofuran derivatives have emerged as a promising class of compounds with potential anticancer activity. mdpi.com The proposed mechanisms for their anticancer effects are diverse and include:

Induction of Apoptosis: Many chemotherapeutic agents work by triggering programmed cell death in cancer cells. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases. frontiersin.org

Cell Cycle Arrest: Compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G2/M. frontiersin.org

Inhibition of Angiogenesis: Preventing the formation of new blood vessels can starve tumors of essential nutrients and oxygen.

Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to DNA damage and cell death. therapyselect.de

DNA Intercalation: Some molecules can insert themselves between the base pairs of DNA, disrupting its structure and function. therapyselect.de

The selectivity of anticancer agents for tumor cells over normal cells is a critical factor in minimizing side effects. The unique microenvironment and altered signaling pathways of cancer cells can be exploited to achieve this selectivity. mdpi.comfrontiersin.org Further research is needed to investigate the specific anticancer mechanisms of this compound and to assess its selectivity profile.

Prodrug Strategies and Metabolic Transformations Impacting Biological Activity

The clinical application of therapeutic agents can be significantly influenced by their metabolic fate and amenability to prodrug strategies. While specific research on the prodrug design and metabolic pathways of this compound is not extensively documented in publicly available literature, an understanding can be extrapolated from the broader class of benzofuran derivatives. These related compounds offer valuable insights into potential metabolic transformations and strategies to enhance biological activity.

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. This approach is often employed to improve a drug's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. For benzofuran derivatives, several prodrug strategies have been explored to enhance their biological activities. One notable example involves the formulation of a disodium (B8443419) phosphate (B84403) ester derivative of a benzofuran compound, which is rapidly cleaved in vivo to release the active drug. This prodrug demonstrated a tenfold increase in antitumor activity, eightyfold better selectivity, and a fivefold longer half-life compared to the parent compound. mdpi.com

The aldehyde and hydroxyl functional groups present in many benzofuran derivatives, such as 6-hydroxy-5-benzofurancarboxaldehyde, are amenable to prodrug derivatization. For instance, the acetylation of a hydroxyl group can improve bioavailability, while the formation of imine linkages with the aldehyde group can facilitate controlled release under physiological conditions. vulcanchem.com

The metabolic transformation of benzofuran derivatives typically involves Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. The aldehyde group of benzofuran carboxaldehydes, for instance, can be oxidized to a carboxylic acid or reduced to an alcohol. The aldehyde moiety can also react with amines to form Schiff bases, which can influence the compound's biological interactions.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and methylation.

The metabolism of dibenzofuran (B1670420) by certain bacteria, such as Pseudomonas putida, has been shown to produce various benzofuran derivatives. nih.gov This microbial metabolism can lead to the formation of metabolites like 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid and subsequently other benzofuran derivatives through pathways involving hydrogenation, decarboxylation, and oxidation. nih.gov While this is a microbial degradation pathway, it highlights the potential for the benzofuran ring system to undergo complex metabolic transformations.

In the context of this compound, the presence of the glyoxylaldehyde moiety suggests several potential metabolic routes. The aldehyde groups are susceptible to oxidation to the corresponding carboxylic acids or reduction to alcohols. These transformations would significantly alter the compound's polarity, reactivity, and biological activity. The exact metabolic fate and the impact on its biological activity would require specific experimental investigation.

Table of Potential Metabolic Reactions for Benzofuran Aldehydes

| Reaction Type | Functional Group | Potential Metabolite | Reference |

| Oxidation | Aldehyde | Carboxylic Acid | |

| Reduction | Aldehyde | Alcohol | |

| Schiff Base Formation | Aldehyde | Imine |

Table of Prodrug Strategies for Benzofuran Derivatives

| Prodrug Moiety | Parent Functional Group | Advantage | Reference |

| Phosphate Ester | Hydroxyl | Increased activity, selectivity, and half-life | mdpi.com |

| Acetyl | Hydroxyl | Improved bioavailability | vulcanchem.com |

| Imine | Aldehyde | Controlled release | vulcanchem.com |

Applications of 2 Benzofuranglyoxylaldehyde in Organic Synthesis

2-Benzofuranglyoxylaldehyde as a Versatile Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with the benzofuran (B130515) ring itself being a privileged structure in many pharmacologically active molecules. sigmaaldrich.com The functional groups of this compound allow it to serve as a synthon for a variety of more complex heterocyclic systems through cyclization and condensation reactions. mdpi.comnih.gov

The adjacent aldehyde and ketone groups can react with binucleophiles to form new rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyridazinone structures, while condensation with compounds like o-phenylenediamine (B120857) could lead to the formation of quinoxaline (B1680401) derivatives. rsc.org These reactions leverage the dicarbonyl nature of the glyoxal (B1671930) unit to build new heterocyclic rings onto the existing benzofuran framework. The indole (B1671886) moiety, another important heterocycle, has been extensively used as a building block in cycloaddition reactions to create diverse frameworks, a strategy that could be adapted for benzofuran derivatives. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyridazinone-fused benzofuran | Condensation/Cyclization |

| o-Phenylenediamine | Quinoxaline-fused benzofuran | Condensation/Cyclization |

| Guanidine | Pyrimidine-fused benzofuran | Condensation/Cyclization |

Role in the Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products is a field that drives innovation in organic chemistry. nih.govresearchgate.net Many bioactive natural products and pharmaceuticals are heterocyclic compounds, making versatile building blocks highly sought after. mdpi.comnorceresearch.nomdpi.com While no direct total syntheses employing this compound have been prominently reported, its structural motifs are present in various bioactive molecules. The benzofuran ring is a key component of many natural products with activities ranging from antimicrobial to anticancer.

The functional handles of this compound allow for its incorporation into larger, more complex molecular architectures. uni-lj.si Synthetic strategies could involve using the aldehyde for Wittig-type reactions to extend carbon chains or using the ketone for aldol (B89426) condensations, which are fundamental steps in the assembly of polyketide natural products. nih.gov The development of efficient synthetic strategies and the preparation of compound libraries are crucial for discovering new bioactive leads. norceresearch.no

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is critical in the pharmaceutical industry. iipseries.org This can be achieved using chiral auxiliaries, which are enantiomerically pure compounds that direct the stereochemical outcome of a reaction. williams.eduresearchgate.net

Although this compound is an achiral molecule, its carbonyl groups provide reaction sites for the introduction of chirality. For example, the aldehyde could be targeted in an asymmetric allylation or aldol reaction using a chiral catalyst to create a stereocenter. Alternatively, the compound could be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral substrate. williams.eduresearchgate.net Subsequent diastereoselective reactions, like alkylation at a position alpha to the carbonyl group, would establish a new stereocenter with a controlled configuration. The auxiliary could then be cleaved to yield an enantiomerically enriched product. Such strategies have been successfully applied in the asymmetric synthesis of a variety of chiral morpholines and other heterocycles. rsc.org

Table 2: Strategies for Asymmetric Synthesis with this compound

| Method | Description | Key Reaction |

|---|---|---|

| Chiral Catalyst | A chiral catalyst promotes the reaction of a nucleophile with one of the carbonyl groups, preferentially forming one enantiomer. | Asymmetric Aldol Reaction, Asymmetric Allylation |

| Chiral Auxiliary | The achiral starting material is covalently bonded to a chiral molecule (auxiliary) to create a chiral intermediate. This intermediate then undergoes a diastereoselective reaction. | Diastereoselective Alkylation, Diastereoselective Reduction |

Development of Novel Reagents and Catalysts Derived from this compound

The unique structure of this compound allows for its transformation into specialized reagents or ligands for catalysis. By chemically modifying its functional groups, new molecules with specific reactivity or coordinating properties can be designed. For example, condensation of the dicarbonyl moiety with chiral diamines could produce chiral ligands. These ligands, when complexed with a metal center (e.g., Ruthenium, Copper, Rhodium), could function as catalysts for asymmetric reactions like hydrogenations or cyclopropanations. nih.gov The development of new heterocyclic ligands is a continuous effort in the field of coordination and organometallic chemistry. mdpi.com

Applications in Materials Science (e.g., conductive polymers, fluorescent probes)

Materials science is an interdisciplinary field that involves discovering and designing new materials. wikipedia.orgcase.edu The properties of this compound’s aromatic and functional groups make it a candidate for incorporation into advanced materials.

Conductive Polymers: Conducting polymers are organic materials that can conduct electricity. rsc.orgnih.govresearchgate.net They typically feature a backbone of conjugated double bonds. encyclopedia.pubfrontiersin.org While the benzofuran unit itself is not inherently conducting, this compound could be used as a monomer or cross-linking agent in the synthesis of larger polymer systems. For example, it could undergo polymerization reactions through its carbonyl groups to be integrated into a polymer backbone, potentially modifying the electronic properties of the final material. Polyaniline and polythiophene are well-known examples of conductive polymers whose properties can be tuned through synthesis and doping. nih.gov